methyl 4-{[(6-oxo-6,9-dihydro-1H-purin-2-yl)sulfanyl]methyl}benzoate
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Overview
Description
Methyl 4-{[(6-oxo-6,9-dihydro-1H-purin-2-yl)sulfanyl]methyl}benzoate is an organic compound that features a purine derivative linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(6-oxo-6,9-dihydro-1H-purin-2-yl)sulfanyl]methyl}benzoate typically involves the following steps:
Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions starting from commercially available purine precursors
Thioether Formation: The purine derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol and facilitate the nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-oxo-6,9-dihydro-1H-purin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the purine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, alcohols, acid catalysts like sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Methyl 4-{[(6-oxo-6,9-dihydro-1H-purin-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[(6-oxo-6,9-dihydro-1H-purin-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. The purine derivative can bind to enzymes or receptors, modulating their activity. The thioether linkage may also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,6-dimethyl-9-oxo-4,9-dihydro-1H-imidazo[1,2-a]purin-7-yl)-3-hydroperoxy-2-[(methoxycarbonyl)amino]butanoate
- N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
Uniqueness
Methyl 4-{[(6-oxo-6,9-dihydro-1H-purin-2-yl)sulfanyl]methyl}benzoate is unique due to its specific structural features, including the combination of a purine derivative with a benzoate ester and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H12N4O3S |
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Molecular Weight |
316.34 g/mol |
IUPAC Name |
methyl 4-[(6-oxo-1,7-dihydropurin-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C14H12N4O3S/c1-21-13(20)9-4-2-8(3-5-9)6-22-14-17-11-10(12(19)18-14)15-7-16-11/h2-5,7H,6H2,1H3,(H2,15,16,17,18,19) |
InChI Key |
DHYMNFSSFKFWBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)NC=N3 |
Origin of Product |
United States |
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